molecular formula C13H16F2N2O2 B1416159 6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester CAS No. 887590-33-2

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

Cat. No. B1416159
M. Wt: 270.27 g/mol
InChI Key: WFCNTDNMSHBIDO-UHFFFAOYSA-N
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Description

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 887590-33-2 . It has a molecular weight of 270.28 . The compound is a white solid in its physical form . It is used extensively in scientific research due to its remarkable properties. Its applications range from drug development to material science.


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 6,7-difluoro-3,4-dihydro-1 (2H)-quinoxalinecarboxylate . The InChI code is 1S/C13H16F2N2O2/c1-13 (2,3)19-12 (18)17-5-4-16-10-6-8 (14)9 (15)7-11 (10)17/h6-7,16H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 270.28 .

Scientific Research Applications

Synthesis and Derivative Formation

A Novel Cyclization Approach : An innovative intramolecular defluorinative cyclization method was developed to synthesize difluoromethylated quinoxaline acid derivatives, using tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester and its 6-substituted esters as precursors for new cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).

Fluorinated Furo[2,3-b]quinoxalines Synthesis : The reaction of 6,7-difluoro-1-ethylquinoxalinium salts with β-keto esters led to the formation of 6,7-difluoro-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxalines, showcasing a one-step route to fluorinated quinoxaline derivatives (Charushin, Mokrushina, Petrova, Alexandrov, & Chupakhin, 1998).

Metal-Free Alkoxycarbonylation : A metal- and base-free protocol for the preparation of quinoxaline-3-carbonyl compounds was reported, using quinoxalin-2(1H)-ones and carbazates, with tert-butyl carbazate yielding a specific decarboxylation product, indicating a versatile method for quinoxaline derivative synthesis (Xie et al., 2019).

Fluorescence Derivatization and Analysis

Fluorescence Derivatization Reagent : 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide was identified as a highly sensitive fluorescence derivatization reagent for alcohols, suitable for high-performance liquid chromatography, highlighting its utility in sensitive analytical applications (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl 6,7-difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2/c1-13(2,3)19-12(18)17-5-4-16-10-6-8(14)9(15)7-11(10)17/h6-7,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCNTDNMSHBIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653028
Record name tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

CAS RN

887590-33-2
Record name tert-Butyl 6,7-difluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
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6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
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6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
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6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 5
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester
Reactant of Route 6
6,7-Difluoro-3,4-dihydro-2H-quinoxaline-1-carboxylic acid tert-butyl ester

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